PSMA-11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

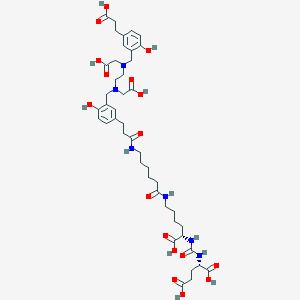

镓 Ga-68 戈泽妥肽,也称为镓 Ga-68 PSMA-11,是一种主要用于核医学领域以成像前列腺癌的放射性药物。它由放射性同位素镓-68 与前列腺特异性膜抗原 (PSMA) 靶向配体偶联而成。 该化合物用于正电子发射断层扫描 (PET) 扫描以检测前列腺癌男性的 PSMA 阳性病灶 .

作用机制

镓 Ga-68 戈泽妥肽通过与前列腺特异性膜抗原 (PSMA) 结合发挥作用,PSMA 是一种在前列腺癌细胞中过表达的跨膜蛋白。一旦给药,该化合物就会与 PSMA 阳性细胞结合,从而在 PET 成像过程中实现可视化。 放射性镓-68 会发射正电子,这些正电子会被 PET 扫描仪检测到,以生成癌性病灶的详细图像 .

生化分析

Biochemical Properties

PSMA-11 plays a crucial role in biochemical reactions by specifically binding to the prostate-specific membrane antigen. This interaction is facilitated by the compound’s structure, which includes a peptidomimetic Glu-NH-CO-NH-Lys (Ahx)-HBED-CC moiety. This compound interacts with the prostate-specific membrane antigen through its active site, leading to internalization of the compound into the cancer cells. This binding is highly specific, allowing for precise imaging of prostate cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In prostate cancer cells, the compound binds to the prostate-specific membrane antigen, leading to internalization and accumulation within the cells. This interaction influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the prostate-specific membrane antigen can also affect the expression of other genes involved in cancer progression and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the prostate-specific membrane antigen on the surface of prostate cancer cells. This binding triggers internalization of the compound through clathrin-mediated endocytosis. Once inside the cell, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind specifically to the prostate-specific membrane antigen makes it an effective tool for targeting prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and can be detected in prostate cancer cells for extended periods. Its degradation and long-term effects on cellular function can vary. Studies have shown that this compound remains active in cells for several hours, allowing for effective imaging and detection of cancer cells. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets prostate cancer cells without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to healthy tissues. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to carefully control the dosage of this compound to minimize adverse effects while maximizing its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that are essential for its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s ability to bind to the prostate-specific membrane antigen and other biomolecules makes it a key player in the metabolic pathways of prostate cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within the cell is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in specific compartments or organelles. This localization is directed by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of this compound can influence its effectiveness in targeting prostate cancer cells and its overall therapeutic potential .

准备方法

合成路线和反应条件

镓 Ga-68 戈泽妥肽是使用试剂盒方法制备的。制备涉及用镓-68 对 PSMA-11 配体进行放射性标记。该过程通常包括以下步骤:

螯合: this compound 配体与镓-68 在缓冲溶液中混合。

孵育: 将混合物在室温或略微升高的温度下孵育以促进螯合反应。

工业生产方法

镓 Ga-68 戈泽妥肽的工业生产涉及使用发生器或回旋加速器生产镓-68。然后在专门的放射性药物设施中进行放射性标记过程。 例如,Illuccix® 试剂盒提供了一种使用回旋加速器产生的镓-68 或发生器产生的镓-68 制备镓 Ga-68 戈泽妥肽的标准化方法 .

化学反应分析

反应类型

镓 Ga-68 戈泽妥肽在制备过程中主要经历螯合反应。PSMA-11 配体含有有利于镓-68 结合的官能团。

常用试剂和条件

螯合试剂: this compound 配体、镓-68

缓冲溶液: 通常使用乙酸盐缓冲液来维持螯合过程中的 pH 值.

形成的主要产物

形成的主要产物是用于 PET 成像的放射性标记的镓 Ga-68 戈泽妥肽。 在纯化过程中去除任何未结合的镓-68 或杂质 .

科学研究应用

镓 Ga-68 戈泽妥肽在科学研究中有着广泛的应用,特别是在医学和肿瘤学领域:

前列腺癌成像: 它主要用于 PET 成像前列腺癌患者的 PSMA 阳性病灶。

神经内分泌肿瘤: 由于其对生长抑素受体的亲和力高,它在检测和分期神经内分泌肿瘤方面显示出前景.

放射性配体治疗: 镓 Ga-68 戈泽妥肽与治疗剂(如镥 Lu 177 维皮沃肽四乙酸盐)结合使用,用于转移性去势抵抗性前列腺癌的靶向放射性配体治疗.

相似化合物的比较

类似化合物

氟-18 氟西克洛维: 另一种用于前列腺癌检测的 PET 成像剂,但它主要用于检测复发性前列腺癌.

碳-11 胆碱: 用于前列腺癌的 PET 成像,但与镓-68 相比,它的半衰期更短.

独特之处

镓 Ga-68 戈泽妥肽因其对 PSMA 的高亲和力及其提供前列腺癌病灶的详细成像的能力而独树一帜。 与碳-11 胆碱相比,它更长的半衰期允许更灵活的成像时间安排 .

结论

镓 Ga-68 戈泽妥肽是一种有价值的放射性药物,在诊断和治疗前列腺癌方面具有重大应用。其独特的特性和对 PSMA 的高亲和力使其成为核医学的重要工具。

属性

Key on ui mechanism of action |

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |

|---|---|

CAS 编号 |

1366302-52-4 |

分子式 |

C44H59GaN6O17 |

分子量 |

1011.9 g/mol |

IUPAC 名称 |

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |

InChI |

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |

InChI 键 |

AEBYHKKMCWUMKX-LNTZDJBBSA-K |

SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |

手性 SMILES |

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |

规范 SMILES |

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA. |

产品来源 |

United States |

Q1: What is 68Ga-PSMA-HBED-CC (PSMA-11) and what is its mechanism of action?

A1: 68Ga-PSMA-HBED-CC, also known as this compound, is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect prostate cancer. It consists of a small molecule inhibitor of PSMA, Glu-urea-Lys(Ahx)-HBED-CC, radiolabeled with the positron emitter Gallium-68 (68Ga). This radiotracer binds with high affinity to PSMA, a transmembrane protein overexpressed on prostate cancer cells. []

Q2: Why is PSMA an attractive target for prostate cancer imaging and therapy?

A2: PSMA is highly expressed in prostate cancer cells, including those that are metastatic, and shows significantly lower expression in normal tissues. [, ] This overexpression makes PSMA an ideal target for both imaging and targeted radionuclide therapy. []

Q3: How does the choice of the chelator, HBED-CC, impact the efficacy of this compound?

A3: Studies show that HBED-CC contributes intrinsically to the binding affinity of the PSMA inhibitor to its target. Replacing HBED-CC with other chelators like DOTA significantly reduces the in vivo imaging quality, highlighting the importance of HBED-CC for this compound efficacy. []

Q4: What are the advantages of using 68Ga-PSMA-11 PET/CT in prostate cancer diagnosis and management?

A4: 68Ga-PSMA-11 PET/CT offers several advantages:

- High Sensitivity and Specificity: 68Ga-PSMA-11 exhibits superior sensitivity in detecting recurrent prostate cancer, even at low prostate-specific antigen (PSA) levels, compared to conventional imaging techniques like bone scintigraphy and CT scans. [, , , , , ]

- Early Detection of Recurrence: It enables earlier detection of biochemical recurrence, potentially leading to more effective salvage therapies. [, , ]

- Accurate Localization of Disease: 68Ga-PSMA-11 PET/CT precisely identifies the location and extent of primary prostate cancer and metastases, which is crucial for treatment planning, especially in cases of salvage radiotherapy or surgery. [, , ]

Q5: Can 68Ga-PSMA-11 PET/CT differentiate between prostate cancer lesions and other abnormalities in the body?

A5: While 68Ga-PSMA-11 demonstrates high specificity for prostate cancer, some studies report uptake in non-cancerous tissues and other malignancies, creating potential for false positives. [, , ] These include:

- Physiological Uptake: 68Ga-PSMA-11 can accumulate in salivary glands, kidneys, liver, spleen, and ganglia, which should be considered during image interpretation. [, , , ]

- Non-Prostate Malignancies: Uptake has been observed in some cases of lung cancer, tuberculosis, Ewing sarcoma, glioma, follicular lymphoma, salivary gland cancers (ACC and SDC), and fibrous dysplasia. [, , , ]

Q6: Does the patient's anti-hormonal treatment status affect 68Ga-PSMA-11 PET/CT imaging?

A6: Yes, androgen deprivation therapy (ADT) can influence the biodistribution of 68Ga-PSMA-11. Studies show lower PSMA uptake in the kidneys, liver, spleen, and salivary glands in patients receiving ADT compared to those without ADT. []

Q7: What are the limitations of using 68Ga-PSMA-11 PET/CT?

A7: Despite its advantages, 68Ga-PSMA-11 PET/CT has some limitations:

- Availability: Access to 68Ga-PSMA-11 may be limited due to the requirement of an on-site 68Ge/68Ga generator and radiopharmacy facilities. [, ]

- False Positives: Uptake in non-cancerous tissues and other malignancies necessitates careful interpretation and correlation with clinical findings. [, ]

Q8: How is 68Ga-PSMA-11 produced, and what are the quality control measures involved?

A8: 68Ga-PSMA-11 is synthesized using a 68Ge/68Ga generator, which provides 68GaCl3 for radiolabeling the PSMA-HBED-CC precursor. [, , ]

- Generator Performance: Elution yields, 68Ge breakthrough, and overall generator performance are critical for consistent production. [, ]

- Quality Control: Rigorous quality control measures are essential to ensure radiochemical purity, specific activity, and sterility of the final product. [, , ] This typically involves high-performance liquid chromatography (HPLC) analysis.

Q9: Are there alternative methods for producing 68Ga-PSMA-11?

A9: Yes, researchers are exploring alternative synthesis techniques, including lyophilized cold kits, to enhance production efficiency and reduce waste. []

Q10: What are the potential future applications of 68Ga-PSMA-11 and other PSMA-targeted agents?

A10: Research is ongoing to explore:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。